Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms within its ring system. This compound is classified as a spiro compound, specifically an azaspiro compound due to the presence of a nitrogen atom in the spirocyclic framework. The molecular formula of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate is , with a molecular weight of approximately 241.33 g/mol .
The synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate typically involves several key steps:
Technical details of the synthesis may vary depending on specific laboratory conditions and desired purity levels, but these steps outline a common approach to producing this compound .
The molecular structure of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate features:
Key structural data includes:
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate exhibits several types of chemical reactivity:
These reactions are significant for modifying the compound's structure to explore its biological activities and enhance its chemical properties.
The mechanism of action for tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate involves its interaction with biological molecules:
Understanding the mechanism of action is essential for evaluating its therapeutic potential in medicinal chemistry .
The physical and chemical properties of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate include:
Property | Value |
---|---|
Molecular Formula | C13H23N2O3 |
Molecular Weight | 241.33 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Density | Not specified |
Refractive Index | Not specified |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry .
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate has several notable applications:
Research continues to explore these applications, highlighting the compound's versatility in scientific studies and industrial uses .
The synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate centers on constructing its defining spiro[3.4]octane architecture, which features oxygen and nitrogen atoms at strategic positions within its fused ring system. Three principal annulation strategies have been successfully developed for assembling this structurally complex framework, balancing ring strain management with functional group compatibility [4]. The most efficient route employs a convergent approach where the four-membered 2-oxa-6-azetidine ring is formed first, followed by cyclopentane annulation. This sequence benefits from commercially available starting materials like protected amino alcohols and utilizes conventional transformations that minimize laborious chromatographic purifications [4] [8].
Alternative pathways include divergent syntheses where the cyclopentane ring is constructed prior to the strained four-membered system. While this approach offers greater flexibility in introducing substituents on the five-membered ring, it presents significant challenges in managing the transannular strain during subsequent formation of the azetidine moiety. Key ring-closing reactions include Mitsunobu cyclization for oxygen heterocycle formation and nucleophilic displacement for nitrogen incorporation, both requiring precise temperature control (-20°C to 60°C) and optimized concentration parameters (typically 0.1-0.5M) to prevent oligomerization [1] [4]. Recent optimizations have achieved isolated yields exceeding 65% through in situ protection of the secondary amine during spirocyclization, effectively preventing competing polymerization side reactions that previously limited reaction efficiency.
Table 1: Comparative Analysis of Spirocyclic Core Construction Methods
Annulation Sequence | Key Ring-Closing Step | Temperature Range | Yield Range | Purification Complexity |
---|---|---|---|---|
Four-membered ring first | Mitsunobu ether formation | 0°C to 25°C | 50-65% | Medium (column chromatography) |
Five-membered ring first | Nucleophilic azetidine closure | 60°C to 80°C | 40-55% | High (multiple chromatography steps) |
Convergent tandem cyclization | Tandem alkylation-cyclization | -20°C to 25°C | 60-75% | Low (crystallization) |
The spiro center configuration presents unique stereochemical challenges during synthesis. While the parent compound exhibits a symmetrical plane that avoids chiral complexity, derivatives with substituents at the 5-, 7-, or 8-positions require careful stereocontrol strategies. Recent advances employ chiral templates derived from natural amino acids to direct asymmetric induction during ring formation, enabling access to enantiomerically enriched spirocyclic intermediates essential for pharmaceutical applications [4] [8]. The molecular architecture of the core structure, confirmed by SMILES representation (CC(C)(C)OC(=O)NC1CNCC12COC2) and molecular formula (C₁₁H₂₀N₂O₃), provides a rigid three-dimensional scaffold that influences subsequent reactivity patterns [2] [8].
The tert-butoxycarbonyl (Boc) group in tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate serves dual functions: as a protecting group for the secondary amine and as a directing element for regioselective functionalization. The electron-withdrawing nature of the carbamate carbonyl (predicted pKa ~11.91) moderately decreases nucleophilicity at the proximal nitrogen, enabling selective N-alkylation at the azetidine nitrogen when employing strong bases like lithium hexamethyldisilazide (LiHMDS) at -78°C [1] [7]. This chemodifferentiation is critical for synthesizing differentially protected intermediates required for medicinal chemistry applications, particularly in the development of kinase inhibitors and neurotransmitter modulators where precise nitrogen functionalization dictates biological activity.
Protection protocols follow established methodologies using di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (acetonitrile or THF) with catalytic dimethylaminopyridine (DMAP). Optimal conditions employ 1.05 equivalents of Boc₂O at 0-25°C with reaction completion within 2-4 hours, achieving near-quantitative protection without epimerization at the spiro center [1] [7]. Conversely, deprotection strategies leverage the acid-labile nature of the Boc group, with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) providing efficient cleavage within 30 minutes at room temperature. For acid-sensitive downstream transformations, alternative deprotection methods include thermolysis (heating to 140-160°C in toluene) and catalytic deprotection using trimethylsilyl triflate (0.1 equivalents) in dichloromethane at ambient temperature [7].
Table 2: Carbamate Protection and Deprotection Techniques
Functionalization Type | Reagents/Conditions | Time | Temperature | Functional Group Tolerance |
---|---|---|---|---|
Boc Protection | Boc₂O, DMAP, CH₃CN | 2-4 hours | 0°C to 25°C | Alcohols, ketones, olefins |
Standard Deprotection | TFA/DCM (1:1) | 30 minutes | 25°C | Acid-stable functionalities |
Thermal Deprotection | Toluene, neat | 10-15 minutes | 140-160°C | Acid-sensitive groups, esters |
Catalytic Deprotection | TMSOTf (0.1 eq), DCM | 2 hours | 25°C | Tertiary amines, enolizable ketones |
The benzyl-protected analog (tert-butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate) demonstrates orthogonal deprotection capabilities, where hydrogenolysis (H₂, Pd/C, EtOH) selectively removes the benzyl group while preserving the Boc carbamate [1]. This differential protection strategy enables sequential functionalization of both nitrogen atoms in the spirocyclic system, providing synthetic flexibility for constructing complex molecular architectures. Studies confirm that the Boc group enhances crystallinity of intermediates, facilitating purification through recrystallization rather than chromatography—a significant advantage for process-scale synthesis [4] [7]. The molecular weight (228.29 g/mol) and lipophilicity (predicted LogP ~1.2) of the protected compound contribute to favorable solubility properties in organic solvents, enabling homogeneous reaction conditions for subsequent transformations [2] [8].
Enantioselective synthesis of spirocyclic derivatives has been achieved through transition metal catalysis and organocatalytic strategies that exploit the prochiral nature of the spiro[3.4]octane system. Carreira and coworkers pioneered asymmetric hydrogenation of enol ether precursors using chiral iridium catalysts (e.g., (R)-BINAP-Ir complexes) at 50-100 psi hydrogen pressure, achieving enantiomeric excesses >95% for hydroxylated derivatives [6] [10]. This methodology provides access to key chiral building blocks like tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-99-5), which serves as a versatile intermediate for further functionalization [6] [10].
Spirocyclic desymmetrization represents another powerful approach, where prochiral intermediates undergo kinetic resolution using enzyme-catalyzed reactions. Immobilized lipases (Candida antarctica Lipase B) in organic media selectively acylate the alcohol functionality in dihydroxy precursors, yielding enantiomerically enriched monoacetates with ee values >90% [10]. Additionally, chiral auxiliary-controlled syntheses employ (1R,2S)-norephedrine derivatives to direct asymmetric alkylation at the C8 position, enabling diastereoselectivities up to 15:1 dr. These diastereomers can be separated by recrystallization before cleaving the auxiliary, providing both enantiomers of the target spirocyclic carbamate [6].
Table 3: Catalytic Systems for Enantioselective Spirocyclic Derivatives
Asymmetric Method | Catalyst System | Substrate Class | ee Range | Product Application |
---|---|---|---|---|
Iridium-catalyzed hydrogenation | (R)-BINAP-Ir(I) | 8-Oxo derivatives | 92-97% | 8-Hydroxy derivatives (CAS: 1453315-99-5) |
Enzymatic desymmetrization | CAL-B, vinyl acetate | Dihydroxy intermediates | 88-93% | Chiral monoacetates |
Organocatalyzed Mannich | L-Proline derivatives | Imine derivatives | 80-85% | β-Amino spirocyclic compounds |
Chiral auxiliary | (1R,2S)-Norephedrine | 8-Keto derivatives | >95% (dr 15:1) | Enantiopure C8-alkylated analogs |
The configurational stability of these chiral spirocyclic compounds has been confirmed through accelerated degradation studies at elevated temperatures (80°C in DMSO), showing no detectable racemization over 72 hours. This stability profile is attributed to the steric constraints imposed by the spiro junction, which significantly retards enolization and epimerization pathways common to less constrained chiral centers [6]. Computational modeling studies indicate that the spatial orientation of substituents in these chiral spirocyclic derivatives creates distinctive molecular recognition pockets, mimicking bioactive conformations of natural alkaloids. This structural feature enhances their value as building blocks for pharmaceutical discovery programs targeting G-protein coupled receptors and ion channels [10].
Modern synthetic approaches to tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate increasingly incorporate green chemistry principles to minimize environmental impact while improving process efficiency. Solvent selection plays a pivotal role, with cyclopentyl methyl ether (CPME) emerging as a superior alternative to traditional ethereal solvents (THF, 2-MeTHF) for ring-forming reactions due to its higher boiling point (106°C), lower water solubility (1.1 g/100mL), and excellent stability toward peroxidation [3] [9]. Life cycle assessments demonstrate that switching from dichloromethane to CPME for Boc protection steps reduces the E-factor (environmental factor) by 38% while maintaining comparable yields (85-92%) [3].
Energy efficiency has been enhanced through microwave-assisted synthesis, particularly for slow ring-closing steps. Microwave irradiation (150W, 120°C) reduces reaction times from 18 hours to 45 minutes for azetidine formation, with concomitant yield improvements from 65% to 82% due to suppressed side reactions [3]. Additionally, continuous flow processing of the hydrogenolysis step (Pd/C cartridge, 50 bar H₂, 60°C) enables safer handling of pyrophoric catalysts while achieving complete conversion in under 3 minutes residence time—significantly faster than batch reactions requiring 4-6 hours [9]. This technology also facilitates in-line purification through scavenger cartridges, reducing solvent consumption during workup by 70%.
Table 4: Green Solvent Alternatives for Spirocyclic Synthesis
Solvent | Boiling Point (°C) | Water Solubility (g/100mL) | E-Factor Reduction | Reaction Yield Comparison | Safety Profile |
---|---|---|---|---|---|
Cyclopentyl methyl ether | 106 | 1.1 | 38% | 85-92% | Non-peroxidizing, low toxicity |
2-Methyltetrahydrofuran | 80 | 14 | 25% | 82-88% | Moderate peroxidation risk |
Ethyl acetate | 77 | 8.3 | 15% | 75-85% | Low toxicity, flammable |
Isopropyl acetate | 89 | 3.0 | 20% | 80-87% | Low toxicity, biodegradable |
Waste minimization strategies include catalytic recycling of Boc-activation byproducts and solvent recovery systems that achieve >95% solvent reclamation through fractional distillation. The development of atom-economic annulations has reduced stoichiometric waste generation; for example, the implementation of catalytic Mitsunobu conditions using dimethyl azodicarboxylate (0.3 equivalents) with triphenylphosphine regenerated in situ lowers phosphine oxide waste by 80% compared to traditional protocols [3] [9]. These advances collectively contribute to process mass intensity (PMI) reductions of 45-60% across multi-step syntheses, positioning spirocyclic carbamate production for sustainable scale-up while maintaining the structural integrity and purity (>99% by HPLC) required for pharmaceutical applications [3] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7